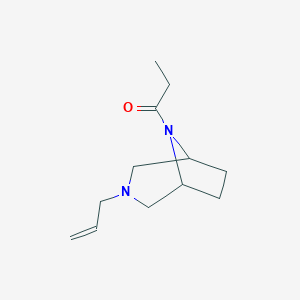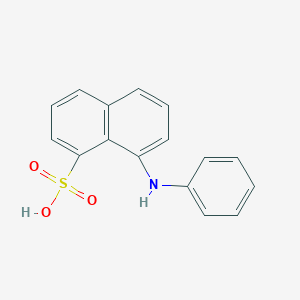
8-Anilino-1-naphthalenesulfonic acid
Descripción general
Descripción
8-Anilino-1-naphthalenesulfonic acid, commonly referred to as ANS, is a fluorescent probe molecule extensively used in various biochemical studies. It is known for its ability to bind to proteins and other biological macromolecules, which results in an increase in its fluorescence quantum yield, making it a valuable tool for investigating protein structures, conformations, and interactions .
Synthesis Analysis
While the provided papers do not detail the synthesis of ANS, it is typically synthesized through the sulfonation of 1-naphthylamine followed by an anilino coupling reaction. ANS is also an intermediate in the bacterial degradation of azo dyes, as demonstrated by Moraxella osloensis, which can degrade a significant portion of this compound .
Molecular Structure Analysis
The molecular structure of ANS has been elucidated through crystallography, revealing two conformationally distinct molecules within the triclinic P1 lattice. The structure includes an intramolecular hydrogen bond and short intramolecular H...H contacts, which may influence its binding properties and fluorescence . The conformational flexibility of ANS is highlighted by the presence of two distinct conformations in the crystal structure, which is relevant to its function as a competitive inhibitor in thyroid hormone transport proteins .
Chemical Reactions Analysis
ANS is known to interact with various biological molecules. For instance, it binds to the lac repressor protein from Escherichia coli, and this interaction is significantly affected by the presence of a bis(ANS) impurity, which binds more tightly to the protein . ANS also binds to cholinesterases, inhibiting their catalytic activity and causing an irreversible inactivation of acetylcholinesterase . Furthermore, ANS can form complexes with cyclodextrins, with the benzene ring of ANS being enclosed within the cyclodextrin cavity .
Physical and Chemical Properties Analysis
The fluorescence properties of ANS are sensitive to its environment, as shown by picosecond time-resolved fluorescence studies. These studies indicate that the solvent interchange at the solvent shell level is slow, and local solvent relaxation around the excited-state molecule occurs on picosecond time scales . The fluorescence of ANS is also affected by its interaction with membranes, as observed in studies with sarcoplasmic reticulum vesicles, where temperature and lipid depletion influence the quantum yield and binding affinity . Additionally, ANS has been used in radioimmunoassays due to its ability to block the binding of triiodothyronine to thyroxine binding globulin, allowing for sensitive and precise measurements of triiodothyronine in serum .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Biochemical and Biological Research
Summary of the Application
8-Anilino-1-naphthalenesulfonic acid (ANS) is used as a hydrophobic fluorescence probe due to its high intensity in hydrophobic environments . It’s also used as a microenvironment probe because of its unique ability to exhibit peak shift and intensity change depending on the surrounding solvent environment .
Methods of Application
The ANS fluorescence of lysozyme and bovine serum albumin were measured, and the binding constants were analyzed .
Results or Outcomes
The results suggest that the main factor of the binding process is the microenvironment at the binding site, which restricts the attached ANS molecule, rather than the attractive diffusion-limited association .
2. Antibacterial Dye
Specific Scientific Field
Summary of the Application
Fungal laccase obtained from a Cerrena unicolor strain was used as an effective biocatalyst for the transformation of 8-anilino-1-naphthalenesulfonic acid into a green-coloured antibacterial compound .
Methods of Application
The process of biosynthesis was performed in buffered solutions containing methanol as a co-solvent, allowing better solubilisation of substrate .
Results or Outcomes
The crude product obtained exhibited low cytotoxicity, antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis, and antioxidant properties . Moreover, the synthesized green-coloured compound proved non-allergenic and demonstrated a high efficiency of dyeing wool fibres .
3. Protein Conformational Changes
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
ANS has been used to monitor protein conformational changes by binding to the hydrophobic regions of a protein . It’s also used to investigate the visual excitation process and structural aspects of photoreceptor cell membranes .
Methods of Application
The fluorescence of ANS is measured when it binds to the hydrophobic regions of a protein, allowing researchers to monitor conformational changes .
Results or Outcomes
The results provide insights into the conformational states for apo- and holo- yeast alcohol dehydrogenase under conditions of low pH using ANS fluorescence .
4. Dye for Yeast Viability Determination
Specific Scientific Field
Summary of the Application
ANS has been used as a dye for yeast viability determination . It helps in distinguishing between live and dead yeast cells .
Methods of Application
Yeast cells are stained with ANS, and the fluorescence is measured. Live cells will exhibit different fluorescence characteristics compared to dead cells .
Results or Outcomes
The results provide a reliable method for determining yeast viability, which is crucial in various fields such as brewing and baking .
5. Chemiluminescent Enzyme Immunoassay System
Specific Scientific Field
Summary of the Application
ANS has been used as a substrate in a chemiluminescent enzyme immunoassay system . This application is particularly useful in detecting and quantifying specific antigens or antibodies in samples .
Methods of Application
In a chemiluminescent enzyme immunoassay, ANS is used as a substrate that reacts with an enzyme to produce light. The intensity of the light produced is proportional to the amount of antigen or antibody present in the sample .
Results or Outcomes
The results provide a sensitive and accurate method for detecting and quantifying specific antigens or antibodies, which is crucial in diagnostic testing .
6. Structural Aspects of Photoreceptor Cell Membranes
Specific Scientific Field
Summary of the Application
ANS has been used to investigate the visual excitation process and structural aspects of photoreceptor cell membranes . This application is particularly useful in understanding the mechanisms of vision .
Methods of Application
In this application, ANS is used to probe the structure of photoreceptor cell membranes. The fluorescence of ANS changes depending on its environment, providing insights into the structure and dynamics of these membranes .
Results or Outcomes
The results provide valuable insights into the visual excitation process and the structure of photoreceptor cell membranes, contributing to our understanding of vision .
Safety And Hazards
Direcciones Futuras
The overall binding process of ANS considering the binding constant is not fully understood, which requires the ANS fluorescence binding mechanism to be examined . The molecular mechanism of ANS–protein binding will help us to interpret the molecular motions of ANS molecules at the binding site in detail, especially with respect to an equilibrium perspective .
Propiedades
IUPAC Name |
8-anilinonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEOQOXTVHGIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium) | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058882 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [Aldrich MSDS] | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
8-Anilino-1-naphthalenesulfonic acid | |
CAS RN |
82-76-8 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-anilinonaphthalene-1-sulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-anilinonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ANILINO-8-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630I4V6051 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Anilino-1-naphthalene sulfonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



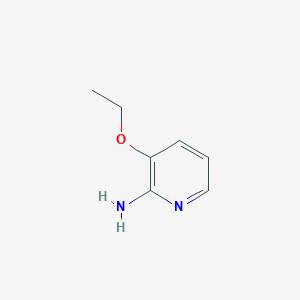
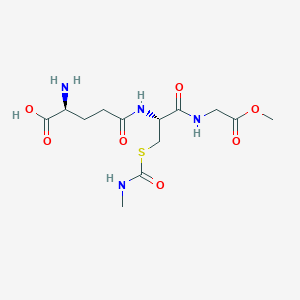
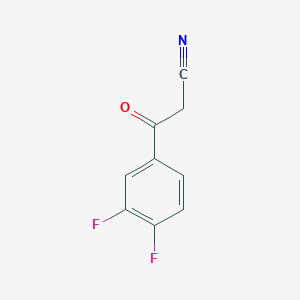
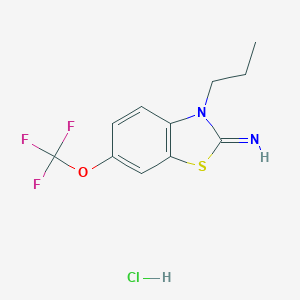

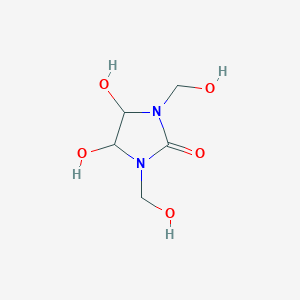
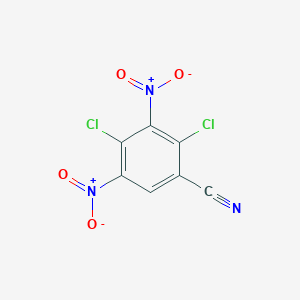
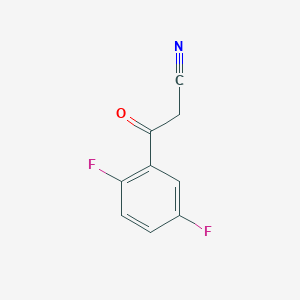
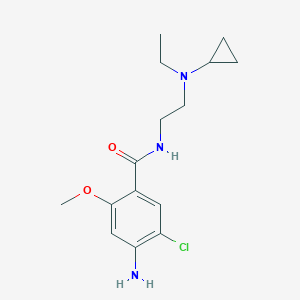
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
